molecular formula C15H9ClN2O3S B12675330 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide CAS No. 206256-20-4

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide

Cat. No.: B12675330
CAS No.: 206256-20-4
M. Wt: 332.8 g/mol
InChI Key: BQDGMBSOHDDMIX-UHFFFAOYSA-N
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Description

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements as members of its ring(s). The presence of indole and benzothiazepine moieties in its structure suggests potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indole and benzothiazepine rings through cyclization of appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the specified position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Oxidation: Formation of the dioxide group through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional oxygen-containing functional groups.

    Reduction: Reduction of the dioxide group to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the indole or benzothiazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and benzothiazepine structures.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    DNA Intercalation: Intercalation into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Benzothiazepine Derivatives: Compounds containing the benzothiazepine ring, such as diltiazem.

Uniqueness

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” is unique due to the combination of indole and benzothiazepine structures, along with the presence of chlorine and dioxide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

206256-20-4

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.8 g/mol

IUPAC Name

10-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one

InChI

InChI=1S/C15H9ClN2O3S/c16-8-5-6-11-12(7-8)22(20,21)14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19)

InChI Key

BQDGMBSOHDDMIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3(=O)=O)C=C(C=C4)Cl

Origin of Product

United States

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